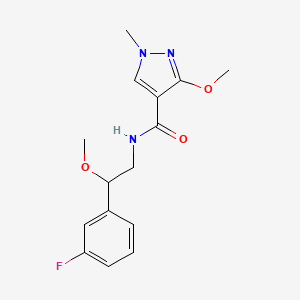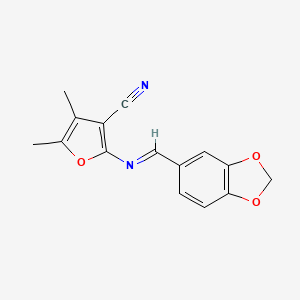
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a sulfonamide derivative that was first synthesized in the 1990s and has since been used in various research studies due to its unique properties.
Aplicaciones Científicas De Investigación
Overview of Related Research
Pharmacological Effects of Psychoactive Substances
A review of NBOMes, including compounds with methoxy groups and sulfonamide functionalities, highlighted their potent serotonin 5-HT2A receptor agonist properties and associated risks. These substances, related to the 2C family, exhibit significant hallucinogenic effects and pose serious dangers to public health due to their potential for causing fatal and non-fatal intoxications (Kamińska et al., 2020).
Chemical Control of Fertility
Research at the Central Drug Research Institute on chemical contraceptives led to the development of Centchroman, a compound with weak estrogenic activity and notable antiprogestational and antiestrogenic effects. This research underscores the potential of chemically unique compounds in developing non-traditional therapeutic agents (N. Nand, 1974).
Pharmacology of N-Benzylphenethylamine Hallucinogens
A study discussed the pharmacological, toxicological, and behavioral effects of N-benzylphenethylamines (NBOMes), emphasizing their high affinity for the 5-HT2A receptor and the clinical complications arising from their use. This highlights the complexity of psychoactive substances and the importance of understanding their pharmacology for public health and regulatory purposes (Halberstadt, 2017).
Propiedades
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-7-14(2)18(11-13)26(23,24)20-15-8-9-17(25-3)16(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVABXDBYAMQFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2477641.png)


![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(4-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2477644.png)
![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2477646.png)
![2-(3-Methoxyphenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2477647.png)
![Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2477651.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2477658.png)
![8,8-dimethyl-2-sulfanylidene-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2477659.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2477661.png)